molecular formula C8H17NO B13538494 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine

2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine

Cat. No.: B13538494
M. Wt: 143.23 g/mol
InChI Key: SHFCVAOAZUKJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of tetrahydrofuran with a suitable amine precursor under controlled conditions. The reaction typically requires a catalyst and specific reaction conditions such as temperature and pressure to ensure high yield and purity . Industrial production methods may involve bulk manufacturing and sourcing of raw materials, followed by purification processes to obtain the desired compound .

Chemical Reactions Analysis

2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it could act as an inhibitor or activator of certain enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-methyl-1-(oxolan-2-yl)propan-2-amine

InChI

InChI=1S/C8H17NO/c1-8(2,9)6-7-4-3-5-10-7/h7H,3-6,9H2,1-2H3

InChI Key

SHFCVAOAZUKJGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCCO1)N

Origin of Product

United States

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